Hydrocinnamic-2,2-D2 acid
Overview
Description
Hydrocinnamic-2,2-D2 acid, also known as 3-phenylpropanoic-2,2-d2 acid, is a deuterated derivative of hydrocinnamic acid. This compound is characterized by the presence of two deuterium atoms at the alpha position, which makes it useful in various scientific applications, particularly in isotopic labeling studies. The molecular formula of this compound is C9H8D2O2, and it has a molecular weight of 152.19 g/mol .
Mechanism of Action
Target of Action
Hydrocinnamic-2,2-D2 acid, a derivative of hydroxycinnamic acid, is involved in various biochemical processes. It is known to interact with Palladium (II) catalysts in the process of ortho-C–H acetoxylation . This reaction is significant in many biologically active molecules .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. For instance, it assists in the Pd(II)-catalyzed ortho-C–H acetoxylation of hydrocinnamic and phenylacetic acids . This reaction is crucial in the formation of many biologically active molecules .
Biochemical Pathways
This compound is part of the phenylpropanoid pathway , which is essential for the biosynthesis of a wide range of compounds . It is involved in the biocatalytic conversion of hydroxycinnamic acids like ferulic, caffeic, and p-coumaric acid into high-value molecules . These compounds play a pivotal role in plant-pathogen interactions .
Pharmacokinetics
The pharmacokinetics of this compound, like other hydroxycinnamic acids, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, hydroxycinnamic acids have low bioavailability due to their low release from proteins, which decreases the availability of their free forms for absorption .
Result of Action
The result of this compound’s action can be seen in its involvement in various biochemical reactions. For instance, it plays a role in the Pd(II)-catalyzed ortho-C–H acetoxylation of hydrocinnamic and phenylacetic acids, contributing to the formation of many biologically active molecules .
Biochemical Analysis
Biochemical Properties
Hydroxycinnamic acids, from which Hydrocinnamic-2,2-D2 acid is derived, are known to interact with various enzymes, proteins, and other biomolecules . They are involved in various biochemical reactions, including those related to plant growth and development .
Cellular Effects
Hydroxycinnamic acids have been found to have antimicrobial capacity and are known to play a role in plant defense against microbiological threats . They also have antioxidant properties and can protect against diseases associated with oxidative stress and genotoxicity .
Molecular Mechanism
Hydroxycinnamic acids are known to undergo enzymatic decarboxylation and reduction when metabolized by gut microbiota . This suggests that this compound may also undergo similar transformations.
Metabolic Pathways
This compound is likely involved in the phenylalanine and tyrosine pathway, given that it is a derivative of hydroxycinnamic acid . Hydroxycinnamic acids are metabolized by gut microbiota, undergoing enzymatic decarboxylation and reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrocinnamic-2,2-D2 acid can be synthesized through the hydrogenation of cinnamic acid using deuterium gas. The reaction typically involves the use of a palladium catalyst supported on activated carbon. The reaction is carried out in a stirred tank reactor at 25°C and 10 millibars of pressure. The mixture of cinnamic acid, ethanol, and the catalyst is added to the reactor, and hydrogen uptake is measured to confirm the conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of activated carbon support and the preparation method significantly impact the catalyst activity and conversion efficiency. Industrial methods may also involve the use of proprietary catalysts and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Hydrocinnamic-2,2-D2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetic acid.
Reduction: It can be reduced to form 3-phenylpropanol.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Phenylacetic acid.
Reduction: 3-phenylpropanol.
Substitution: Various substituted phenylpropanoic acids depending on the substituent introduced
Scientific Research Applications
Hydrocinnamic-2,2-D2 acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a standard in isotopic labeling studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a reference compound in pharmacokinetic studies.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals .
Comparison with Similar Compounds
Hydrocinnamic-2,2-D2 acid is unique due to the presence of deuterium atoms, which distinguishes it from other similar compounds. Some similar compounds include:
Phenylpropanoic acid: A non-deuterated analog with similar chemical properties but without the isotopic labeling benefits.
Cinnamic acid: The precursor to hydrocinnamic acid, which contains a double bond that can be hydrogenated to form hydrocinnamic acid.
Phenylacetic acid: An oxidation product of hydrocinnamic acid with different chemical properties and applications .
This compound’s uniqueness lies in its isotopic labeling, making it invaluable for specific scientific applications where tracing and metabolic stability are crucial.
Properties
IUPAC Name |
2,2-dideuterio-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIIGOLPHOKFCH-RJSZUWSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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